REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)(OC(C)(C)C)=O.[H-].[Na+].[CH3:17][C:18]1[CH:27]=[C:26]([CH2:28]OC2C=CC(CCl)=CC=2)[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=1>C1COCC1>[CH3:17][C:18]1[CH:27]=[C:26]([CH2:28][O:14][CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)O
|
Name
|
|
Quantity
|
238 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)COC1=CC=C(CCl)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water
|
Type
|
CUSTOM
|
Details
|
the THF was removed by rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted from water with 3×EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on SiO2 using 40% EtOAc in hexane
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC=C2C(=C1)COC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 15.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |